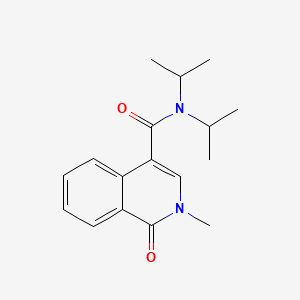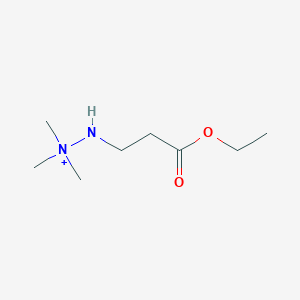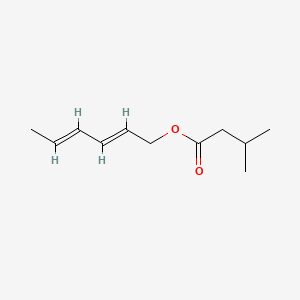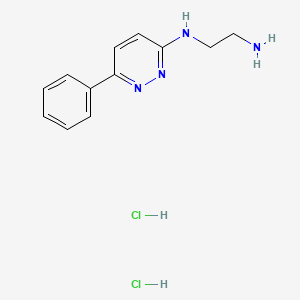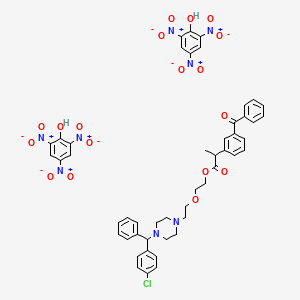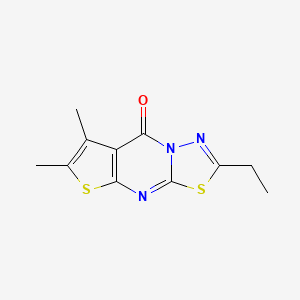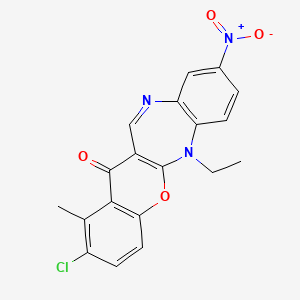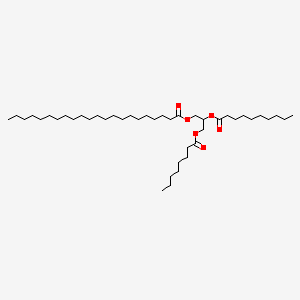
2-(Decanoyloxy)-3-(octanoyloxy)propyl docosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Decanoyloxy)-3-(octanoyloxy)propyl docosanoate is an ester compound formed from the esterification of docosanoic acid with a glycerol derivative. This compound is known for its unique chemical structure, which includes long-chain fatty acids, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decanoyloxy)-3-(octanoyloxy)propyl docosanoate typically involves the esterification of docosanoic acid with a glycerol derivative. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in industrial processes can also enhance the efficiency and sustainability of the production.
Chemical Reactions Analysis
Types of Reactions
2-(Decanoyloxy)-3-(octanoyloxy)propyl docosanoate can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester bonds in the presence of water and an acid or base catalyst.
Oxidation: The long-chain fatty acids can be oxidized to form shorter-chain acids and other oxidation products.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Docosanoic acid and glycerol derivatives.
Oxidation: Shorter-chain fatty acids and other oxidation products.
Reduction: Alcohols corresponding to the ester groups.
Scientific Research Applications
2-(Decanoyloxy)-3-(octanoyloxy)propyl docosanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle due to its lipid-like properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(Decanoyloxy)-3-(octanoyloxy)propyl docosanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into cell membranes, affecting their fluidity and function. It can also be hydrolyzed by lipases, releasing docosanoic acid and glycerol derivatives, which can then participate in various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Decanoyloxy)-3-(octanoyloxy)propyl palmitate
- 2-(Decanoyloxy)-3-(octanoyloxy)propyl stearate
- 2-(Decanoyloxy)-3-(octanoyloxy)propyl oleate
Uniqueness
2-(Decanoyloxy)-3-(octanoyloxy)propyl docosanoate is unique due to its long-chain docosanoic acid component, which imparts distinct physical and chemical properties compared to similar compounds with shorter fatty acid chains. This uniqueness makes it particularly interesting for studies related to lipid metabolism and membrane dynamics.
Properties
CAS No. |
141590-41-2 |
|---|---|
Molecular Formula |
C43H82O6 |
Molecular Weight |
695.1 g/mol |
IUPAC Name |
(2-decanoyloxy-3-octanoyloxypropyl) docosanoate |
InChI |
InChI=1S/C43H82O6/c1-4-7-10-13-15-16-17-18-19-20-21-22-23-24-25-26-28-30-33-36-42(45)48-39-40(38-47-41(44)35-32-29-12-9-6-3)49-43(46)37-34-31-27-14-11-8-5-2/h40H,4-39H2,1-3H3 |
InChI Key |
ZYVCKYNTDUMOCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


